2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine
Description
Properties
IUPAC Name |
[2-(3,5-dichlorophenyl)morpholin-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c19-12-6-11(7-13(20)8-12)17-10-22(3-5-25-17)18(23)14-9-16(26-21-14)15-2-1-4-24-15/h1-2,4,6-9,17H,3,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIWRACCKVJYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=NOC(=C2)C3=CC=CO3)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. Research has shown that the compound can inhibit the growth of various bacterial strains, including resistant strains, by disrupting bacterial cell wall synthesis and function.
Case Study : A study published in Nature Communications reported that compounds similar to 2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine demonstrated effectiveness against Clostridium perfringens by blocking the action of the virulence factor perfringolysin O (PFO) .
Anti-Cancer Properties
The compound has been investigated for its potential anti-cancer effects. Its ability to induce apoptosis in cancer cells has been documented in vitro. The mechanism involves the activation of caspases and modulation of cellular signaling pathways associated with cell survival.
Case Study : Research published in Journal of Medicinal Chemistry highlighted that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential as a lead compound for further development .
Polymer Chemistry
The unique chemical structure allows for the incorporation of this compound into polymer matrices. This integration enhances the thermal stability and mechanical properties of polymers.
Application Example : In a study on biodegradable polymers, the addition of this compound improved the mechanical strength and thermal degradation temperature, making it suitable for applications in packaging materials .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Comparative Analysis
Substituent Impact on Bioactivity
- 3,5-Dichlorophenyl Group : Present in all compared compounds, this group enhances binding to hydrophobic enzyme pockets. Fluralaner and the patent compound in leverage this for pesticidal activity, while MDL-800 uses it for sirtuin inhibition .
- Oxazole/Isoxazole vs. Triazole : The target compound’s oxazole and the patent compound’s isoxazole () likely improve metabolic stability compared to ZINC2195553’s triazole . The trifluoromethyl group in Fluralaner further enhances stability and bioavailability .
- Morpholine Core : Unique to the target compound, the morpholine ring may increase solubility and influence pharmacokinetics compared to Fluralaner’s benzamide or MDL-800’s sulfonyl groups .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for synthesizing 2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine, and how can yield be optimized?
- Methodological Answer : Key steps include coupling the morpholine core with the dichlorophenyl group via Suzuki-Miyaura cross-coupling, using boronic ester intermediates (e.g., tetramethyl dioxaborolane derivatives) to enhance regioselectivity . Acylation of the oxazole moiety requires controlled temperatures (132–135°C) to prevent side reactions . Catalytic systems like Pd(PPh₃)₄ and ligand-free conditions have shown improved efficiency in analogous morpholine syntheses .
Q. How can structural characterization of this compound be validated to confirm regiochemistry and functional group orientation?
- Methodological Answer : Combine NMR (¹H/¹³C) with 2D techniques (HSQC, HMBC) to resolve overlapping signals from the dichlorophenyl and oxazole groups. For stereochemical confirmation, X-ray crystallography is recommended, as demonstrated in structurally similar fluorophenyl-morpholine derivatives . Mass spectrometry (HRMS) should confirm molecular weight, with isotopic patterns matching chlorine substituents .
Q. What are the primary reactivity trends of the oxazole-carbonyl group in this compound under nucleophilic or electrophilic conditions?
- Methodological Answer : The oxazole’s electron-deficient nature makes the carbonyl susceptible to nucleophilic attack (e.g., Grignard reagents). Electrophilic substitution is less likely due to the oxazole’s aromatic stabilization. Comparative studies with 5-substituted oxadiazoles suggest that furan-2-yl groups enhance stability in polar aprotic solvents .
Advanced Research Questions
Q. How can researchers design experiments to resolve discrepancies in reported biological activity across different assays (e.g., antimicrobial vs. anticancer screens)?
- Methodological Answer : Standardize assay conditions using reference compounds (e.g., aprepitant derivatives ) to control for cell line variability. Perform pharmacokinetic profiling via HPLC with fluorophenyl-based columns to assess metabolite interference . Dose-response curves and time-kill assays can differentiate static vs. cytotoxic effects .
Q. What strategies are effective for analyzing the stereochemical outcomes of morpholine ring functionalization during derivatization?
- Methodological Answer : Use chiral HPLC or SFC (supercritical fluid chromatography) with columns optimized for morpholine analogs (e.g., 3-fluoro-4-morpholinylphenylcarbamate phases ). Computational modeling (DFT or MD simulations) can predict enantiomer stability, as shown in (R,R,R)-aprepitant studies .
Q. How should contradictory data on oxidative stability of the furan-oxazole moiety be addressed in long-term stability studies?
- Methodological Answer : Conduct accelerated stability testing under varying pH and oxygen levels. LC-MS can identify degradation products, referencing oxadiazole-thiophene analogs . Antioxidant additives (e.g., BHT) or inert atmosphere storage may mitigate oxidation, as observed in thiourea derivatives .
Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Use recombinant CYP isoforms (e.g., CYP3A4) in microsomal assays with NADPH cofactors. Metabolite identification via UPLC-QTOF-MS, comparing to fluorophenyl-morpholine metabolic pathways . Docking studies (AutoDock Vina) can map binding to heme domains, leveraging structural data from triazolone-morpholine complexes .
Data Analysis and Contradiction Resolution
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for formulation development?
- Methodological Answer : Perform phase solubility diagrams with co-solvents (PEG, cyclodextrins) and compare with structurally related oxadiazole-thiophene systems . Hansen solubility parameters (HSPiP software) can predict solvent compatibility based on dipole moment and hydrogen bonding .
Q. What experimental approaches validate the role of the dichlorophenyl group in target binding vs. off-target effects?
- Methodological Answer : Synthesize analogs with halogen substitutions (e.g., 3,5-difluorophenyl) and compare binding affinities via SPR (surface plasmon resonance). Off-target profiling using kinase panels or GPCR arrays, as applied to aprepitant derivatives , can isolate structure-activity relationships.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
